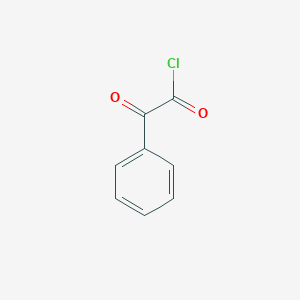

2-氧代-2-苯乙酰氯

描述

Synthesis Analysis

The synthesis of related compounds involves novel methods and catalysts. For instance, a synthesis method for 2,5-disubstituted oxazoles and oxazolines uses ruthenium(II) porphyrin-copper chloride catalyzed cyclization, starting from benzene carboxylic acids and phenylethenes or phenylacetylenes under mild conditions . Another synthesis approach for 2-oxo acids, specifically 2-oxo-4-phenyl-3-butynoic acid, involves reacting N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis . These methods highlight the importance of catalysts and controlled conditions in the synthesis of complex organic compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Oxo-2-phenylacetyl chloride has been elucidated using various analytical techniques. For example, the crystal structure of a diorganotin(IV) complex with 2-oxo-2-phenylacetic acid 4-hydroxybenzohydrazone was determined using X-ray single-crystal diffraction, revealing a distorted pentagonal bipyramid configuration with seven-coordination for the central tin atom . Another compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was characterized by single-crystal X-ray diffraction, showing a conjugated system between the carbonyl group and a double bond . These studies demonstrate the complexity of molecular structures and the importance of precise characterization techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Oxo-2-phenylacetyl chloride is highlighted by their role as inhibitors and substrates in enzymatic reactions. For instance, 2-oxo-4-phenyl-3-butynoic acid is reported to be a potent irreversible inhibitor of brewers' yeast pyruvate decarboxylase, and it also produces cis- and trans-cinnamic acids as products of turnover . The mechanism involves the protonation of a thiamin diphosphate-bound α-carbanion/enamine intermediate, leading to diastereomeric allenols that tautomerize and hydrolyze to form the cinnamic acids. This illustrates the potential of 2-oxo compounds to participate in complex biochemical processes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Oxo-2-phenylacetyl chloride are not directly reported, the properties of structurally related compounds can provide some insights. The crystallographic data of the diorganotin(IV) complex and the 2-methoxy-benzoic acid derivative suggest that these compounds have well-defined geometries and are capable of forming supramolecular structures through hydrogen bonding. The synthesis methods imply that these compounds are stable under certain conditions and can be manipulated through controlled reactions. The chemical reactivity as enzyme inhibitors indicates that these compounds can interact specifically with biological molecules, which is a significant aspect of their chemical behavior.

科学研究应用

1. 荧光传感

研究表明,开发荧光传感器用于检测像草酸氯酰和光气等有毒化学物质。Zhang et al. (2017)的一项研究概述了一种传感器,由于特定的分子内环化反应,该传感器以“开启”荧光模式运行。该传感器表现出高选择性和灵敏度,展示了2-氧代-2-苯乙酰氯在化学检测工具开发中的潜在用途。

2. 抗菌活性

科学研究探索了新的香豆素-2-酮衍生物及其抗菌活性的合成。例如,Behrami(2019)Behrami, Dobroshi (2019)研究了包括4-(4-甲氧基苯胺基)-2-氧代-2H-香豆素-3-磺酰氯在内的化合物,显示出显著的抑菌和杀菌活性。这表明2-氧代-2-苯乙酰氯衍生物在开发新的抗菌剂方面具有潜力。

3. 有机合成和催化

2-氧代-2-苯乙酰氯在有机合成和催化中也具有相关性。De、Yin、Ma(2017)De, Yin, Ma (2017)确定了它在Goldberg酰胺化过程中的作用,说明了它在涉及(杂)芳基氯化物和酰胺的偶联反应中的用途。这表明了它在创建复杂有机化合物中的重要性。

4. 在羰基化反应中的应用

Markovič等人(2015)Markovič,Lopatka,Koóš,Gracza(2015)开发了一种从草酸氯酰中生成一氧化碳用于羰基化反应的方法。这个过程提供了使用有毒气态CO的更安全替代方案,展示了2-氧代-2-苯乙酰氯在工业化学中的另一个实际应用。

5. 碳水化合物合成

在碳水化合物合成中,已合成了氧代-苯乙酰(OPAc)保护的糖类,如Kumar等人(2019)Kumar, Gannedi, Rather, Vishwakarma, Ahmed (2019)所示。这项研究突显了2-氧代-2-苯乙酰氯在有机化学中开发新的保护和去保护糖类方法的实用性。

属性

IUPAC Name |

2-oxo-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGOFPJWZUXKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

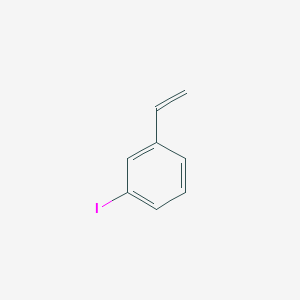

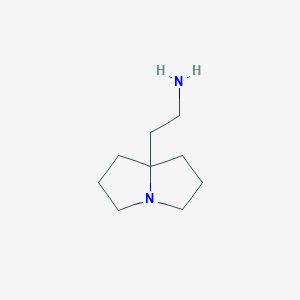

C1=CC=C(C=C1)C(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454582 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-phenylacetyl chloride | |

CAS RN |

25726-04-9 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)